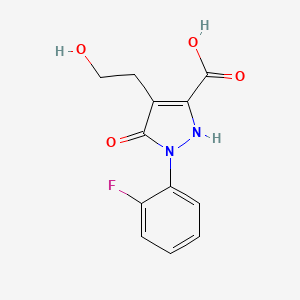

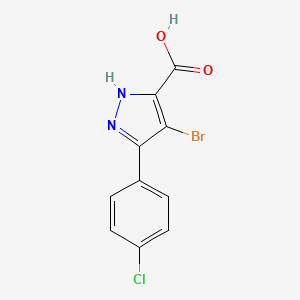

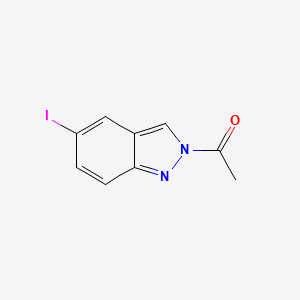

![molecular formula C10H9FN4OS B1439514 3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide CAS No. 1021266-89-6](/img/structure/B1439514.png)

3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide

Vue d'ensemble

Description

Synthesis Analysis

A study by Moreno-Fuquen et al. (2019) demonstrates the microwave-assisted Fries rearrangement for synthesizing related compounds, highlighting the use of microwave irradiation in the synthesis of fluoro-triazolyl benzamides.Molecular Structure Analysis

The molecular weight of this compound is 252.27 g/mol. Further structural analysis using X-ray crystallography and density functional theory calculations was performed by Moreno-Fuquen et al. (2019).Chemical Reactions Analysis

This compound is believed to have a wide range of uses in the field of chemistry, biology, and pharmacology. It has been evaluated for antimicrobial activities using the Minimum Inhibition Concentration method.Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.27 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved documents .Applications De Recherche Scientifique

Fluorinated Metal–Organic Frameworks (F-MOFs)

- Field : Materials Science

- Application : The compound can be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs), which are a class of porous crystalline materials .

- Method : The synthesis involves the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities .

- Results : The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .

Catalyst- and Solvent-Free Synthesis

- Field : Green Chemistry

- Application : The compound has been used in a catalyst- and solvent-free synthesis through a microwave-assisted Fries rearrangement .

- Method : The synthesis involves the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride .

- Results : The study demonstrated the efficiency of the microwave-assisted Fries rearrangement in synthesizing related compounds .

Gas Sorption and Separation

- Field : Chemical Engineering

- Application : The compound can be used in the development of materials for gas sorption and separation .

- Method : The development involves the synthesis of fluorinated metal–organic frameworks (F-MOFs), which can interact with gaseous molecules .

- Results : The study shows that the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .

Improvement in Moisture Stability

- Field : Materials Science

- Application : The compound can be used to improve the moisture stability of materials .

- Method : The improvement involves the synthesis of fluorinated metal–organic frameworks (F-MOFs), which tend to increase hydrophobicity compared to non-fluorinated analogues .

- Results : The study shows an overall improvement in moisture stability .

Propriétés

IUPAC Name |

3-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c1-17-10-13-9(14-15-10)12-8(16)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOXCMBMVAEJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

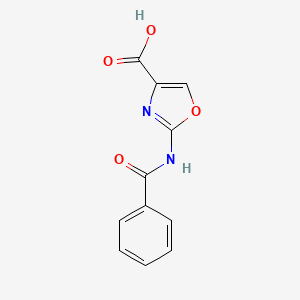

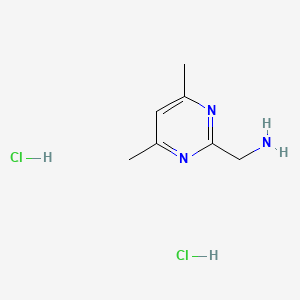

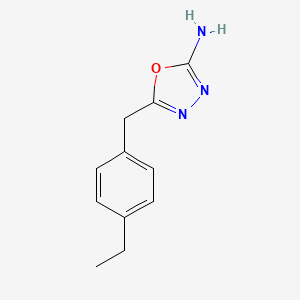

![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)

![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)